molecular formula C20H18N2O4S B12545989 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole CAS No. 155877-50-2

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole

Cat. No.: B12545989
CAS No.: 155877-50-2
M. Wt: 382.4 g/mol
InChI Key: NPSNIKNJDZDVIV-UHFFFAOYSA-N
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Description

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions with phenyl groups. Each phenyl group is further functionalized with an oxiran-2-ylmethoxy (epoxide-containing) substituent at the para position. The epoxide groups confer unique reactivity, making this compound a candidate for applications in polymer crosslinking, drug design, or materials science.

Properties

CAS No.

155877-50-2

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2,5-bis[4-(oxiran-2-ylmethoxy)phenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C20H18N2O4S/c1-5-15(23-9-17-11-25-17)6-2-13(1)19-21-22-20(27-19)14-3-7-16(8-4-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2

InChI Key

NPSNIKNJDZDVIV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)OCC5CO5

Origin of Product

United States

Preparation Methods

Synthesis of 4-[(Oxiran-2-yl)methoxy]benzoic Acid

The precursor 4-[(oxiran-2-yl)methoxy]benzoic acid is synthesized via nucleophilic substitution between 4-hydroxybenzoic acid and epichlorohydrin under alkaline conditions. The reaction proceeds as follows:
$$
\text{4-Hydroxybenzoic acid} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{4-[(Oxiran-2-yl)methoxy]benzoic acid} + \text{HCl}
$$
Yield : 85–90%.

Formation of Diacyl Hydrazine

The acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate:
$$
\text{4-[(Oxiran-2-yl)methoxy]benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}
$$
Reaction Conditions : Reflux in ethanol, 6–8 hours. Yield : 75–80%.

Cyclization with Sulfurating Agents

The diacyl hydrazine undergoes cyclization using phosphorus pentachloride (PCl₅) or Lawesson’s reagent to form the 1,3,4-thiadiazole ring:
$$
\text{Diacyl hydrazine} + \text{PCl}_5 \xrightarrow{\text{Room temp}} \text{1,3,4-Thiadiazole} + \text{Byproducts}
$$
Key Parameters :

  • Molar Ratio : 1:1.2 (hydrazide:PCl₅).
  • Yield : 88–91%.

Solid-Phase Reaction Using Thiosemicarbazide

Reaction Mechanism

Thiosemicarbazide reacts with 4-[(oxiran-2-yl)methoxy]benzoic acid and PCl₅ in a solvent-free, grinding method:
$$
\text{Thiosemicarbazide} + 2 \times \text{4-[(Oxiran-2-yl)methoxy]benzoic acid} + \text{PCl}_5 \rightarrow \text{Target compound} + \text{HCl}
$$
Advantages :

  • Mild conditions (room temperature).
  • Avoids epoxy ring opening due to neutral pH.

Optimization Data

Parameter Value
Reaction Time 2–3 hours
Yield 90–92%
Purity (HPLC) ≥98%

Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

Prepared via cyclization of dithiocarbazic acid with H₂SO₄:
$$
\text{CS}2 + \text{Hydrazine} \xrightarrow{\text{H}2\text{SO}_4} \text{2,5-Dimercapto-1,3,4-thiadiazole}
$$
Yield : 95%.

Alkylation with Epoxy-Containing Benzyl Halides

The dimercapto-thiadiazole is alkylated with 4-[(oxiran-2-yl)methoxy]benzyl bromide in DMF using K₂CO₃:
$$
\text{Dimercapto-thiadiazole} + 2 \times \text{Benzyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound}
$$
Reaction Conditions :

  • Temperature: 80°C, 12 hours.
  • Yield: 78–82%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Using Lawesson’s reagent under microwave irradiation reduces reaction time:
$$
\text{Diacyl hydrazine} + \text{Lawesson’s reagent} \xrightarrow{\text{MW, 100°C}} \text{Target compound}
$$
Parameters :

  • Power: 300 W.
  • Time: 20 minutes.
  • Yield: 85%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Epoxy Stability
Diacyl Hydrazine 88–91 6–8 h High Moderate
Solid-Phase Grinding 90–92 2–3 h Medium High
Alkylation 78–82 12 h Low High
Microwave 85 0.3 h High Moderate

Challenges and Mitigation Strategies

Epoxy Ring Stability

  • Issue : Acidic/basic conditions may open the epoxy ring.
  • Solution : Use neutral pH (e.g., solid-phase grinding).

Purification

  • Issue : Polar byproducts from PCl₅ reactions.
  • Solution : Recrystallization from ethanol/water (8:2).

Chemical Reactions Analysis

Ring-Opening Reactions of Oxirane Groups

The oxirane moieties undergo nucleophilic ring-opening reactions under acidic or basic conditions. Key pathways include:

Reaction Conditions Products Mechanistic Notes
Acidic (H<sub>2</sub>SO<sub>4</sub>, HCl)Diols via protonation of oxygen and nucleophilic attack at less substituted carbon .Stereoselectivity influenced by steric hindrance from thiadiazole ring.
Basic (NaOH, K<sub>2</sub>CO<sub>3</sub>)Epoxide ring cleavage to form vicinal diols or ethers .Base deprotonates nucleophile (e.g., H<sub>2</sub>O), attacking more substituted carbon.
Amine-mediatedAmino alcohols via nucleophilic addition of amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>) .Amines preferentially attack electrophilic carbons adjacent to electron-withdrawing thiadiazole.

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring participates in substitution reactions at the 2- and 5-positions due to its electron-deficient nature:

Reactivity with Nucleophiles

  • Thiols : Form disulfide-linked derivatives (e.g., Ar-S-S-Ar) under oxidative conditions .

  • Amines : Yield 2-aminothiadiazoles via SNAr mechanism, with rates enhanced by electron-withdrawing oxirane substituents .

  • Grignard Reagents : Alkylation at the 2-position, though steric hindrance from oxirane groups may reduce yields .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the 5-position have been demonstrated for analogous thiadiazoles, producing biaryl derivatives .

Cyclization and Functionalization

The compound serves as a scaffold for synthesizing fused heterocycles:

Reagent Product Application
Hydrazine (NH<sub>2</sub>NH<sub>2</sub>)Triazolo-thiadiazoles Enhanced antimicrobial activity.
CS<sub>2</sub>/KOHThiadiazole-thione derivatives Precursors for metal complexes with anticancer activity.
Aryl halides (Pd catalysis)2,5-Diaryl-1,3,4-thiadiazoles Improved pharmacokinetic properties in drug design.

Oxidation and Reduction

  • Oxidation : Thiadiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or mCPBA, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to dihydrothiadiazole, though oxirane groups may concurrently undergo hydrogenolysis .

Biological Interactions Involving Covalent Bond Formation

The oxirane groups enable covalent interactions with biological nucleophiles:

  • Cysteine Residues : Thiol-epoxide adducts inhibit enzymes like carbonic anhydrase .

  • DNA Alkylation : Epoxide ring-opening generates electrophilic species that alkylate DNA bases, contributing to anticancer activity .

Comparative Reactivity of Analogous Compounds

Data from structurally similar thiadiazoles highlight substituent effects:

Compound Reactivity Profile Reference
5-(3-Methoxyphenyl)-1,3,4-thiadiazole-2-amineHigher electrophilicity at C5 due to electron-donating methoxy group; prone to Suzuki coupling .
2-Amino-1,3,4-thiadiazoleRapid nucleophilic substitution at C2; forms triazoles with NaN<sub>3</sub> .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole, exhibit significant anticancer properties. A review highlighted various thiadiazole derivatives tested against multiple cancer cell lines:

CompoundCell LineIC50 Value (µg/mL)Reference
Compound 21SK-MEL-24.27
Compound 36HT2912.57 ± 0.6
Compound with benzyl substituentHT-2968.28% inhibition

These compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Antimicrobial Properties

Thiadiazole derivatives have also shown promising antimicrobial activity. Studies have demonstrated that certain modifications to the thiadiazole ring enhance the compound's effectiveness against bacterial strains. For instance, compounds with specific substituents exhibited better inhibition against Staphylococcus aureus and Escherichia coli.

Photovoltaic Materials

The unique electronic properties of thiadiazoles make them suitable for use in organic photovoltaic devices. Research has explored the incorporation of thiadiazole derivatives into polymer blends to enhance charge transport properties and overall device efficiency.

Coatings and Adhesives

Due to their epoxy groups, compounds like this compound are being investigated for use in coatings and adhesives. The epoxy functionality allows for cross-linking reactions that can improve mechanical strength and chemical resistance in various applications.

Study on Anticancer Activity

A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The results indicated that many derivatives exhibited significant growth suppression in these cell lines, suggesting a strong correlation between structural modifications and biological activity .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial properties of modified thiadiazoles against common pathogens. The results showed that specific substitutions on the thiadiazole ring enhanced antibacterial activity significantly compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves the interaction of its epoxide groups with various biological targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The thiadiazole ring can interact with metal ions and enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Group Variations

The compound’s differentiation from analogs primarily arises from its epoxide-functionalized phenyl substituents . Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties/Applications Reference
2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole Phenyl with epoxide-methoxy groups High reactivity (epoxide ring-opening potential), potential for polymer crosslinking. N/A (Target)
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole Pyridyl groups Coordination polymer formation (e.g., Mn(II) complexes); 2D/3D network structures via metal-ligand bonding.
2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA) Octyldithio (-S-S-) chains Corrosion inhibition on aluminum surfaces; strong adsorption via sulfur-metal interactions.
2,5-Diphenyl-1,3,4-thiadiazole (methoxy-substituted) Methoxy-phenyl groups Liquid crystalline behavior (cybotactic nematic phases); mesogenic properties.
2,5-Bis(thiacarbohydrazono)-1,3,4-thiadiazoles Thiacarbohydrazone moieties Anticancer activity (IC₅₀ values: 8–25 μM against HepG-2, HCT-116, MCF-7 cell lines).

Reactivity and Stability

  • Epoxide Reactivity : The target compound’s epoxide groups enable nucleophilic ring-opening reactions, useful in epoxy resin formulations or covalent drug targeting. In contrast, analogs like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole rely on pyridyl nitrogen for metal coordination, favoring materials science applications .
  • Stability: Epoxides may exhibit lower thermal/chemical stability compared to non-reactive substituents (e.g., pyridyl or methoxy groups). For instance, BODTA’s dithio chains enhance adsorption stability on metal surfaces , while methoxy-substituted derivatives maintain integrity in liquid crystalline phases .

Biological Activity

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound is characterized by a thiadiazole ring substituted with oxirane and methoxy groups. This unique structure may contribute to its biological activity.

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of the thiadiazole moiety is believed to enhance the interaction with cellular targets, leading to cytotoxic effects.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study demonstrated that this compound showed promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50 values ranged from 0.74 to 10 μg/mL across these cell lines .
  • In Vivo Studies
    • In vivo studies using animal models have shown that this compound can inhibit tumor growth significantly compared to control groups. For instance, it was effective in reducing tumor size in xenograft models implanted with human cancer cells .

Biological Activity Summary Table

Biological Activity Cell Line IC50 (μg/mL) Effect
CytotoxicityMCF-73.29Significant inhibition of growth
CytotoxicityHCT11610Moderate inhibition
CytotoxicityH46010Moderate inhibition

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Antiproliferative Effects : The compound has shown strong antiproliferative effects against a variety of human cancer cell lines. It was noted for its selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells, leading to oxidative stress and subsequent cell death .

Q & A

Q. What are the established synthetic routes for 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed cyclization of substituted dithiocarbazates or nucleophilic substitution reactions. For example, S-substituted alkyl/aryl dithiocarbazates undergo acid-catalyzed cyclization in ethanol or DMF under reflux (70–100°C) to yield thiadiazole derivatives. Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Yields typically range from 38% to 83%, with purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., epoxide methoxy protons at δ 3.5–4.5 ppm).
  • X-ray crystallography : Resolves bond lengths (C–S ≈ 1.70 Å), dihedral angles between thiadiazole and phenyl rings (often >60°), and π-stacking interactions (3.6–3.8 Å spacing) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can solubility and stability be assessed under varying pH and temperature conditions?

Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies involve TGA/DSC (decomposition >200°C) and HPLC monitoring of degradation products under acidic/alkaline conditions (pH 2–12). Epoxide groups may hydrolyze in aqueous media, necessitating anhydrous storage .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity of the thiadiazole core?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies to predict redox behavior. The thiadiazole ring exhibits electron-withdrawing effects (HOMO ≈ −6.5 eV), while epoxide methoxy groups donate electrons (+M effect). Fukui indices identify nucleophilic sites (e.g., sulfur atoms) for functionalization .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance membrane penetration, with MIC values <10 µg/mL against Staphylococcus aureus.
  • Antitubercular activity : 4-Fluorophenyl substitutions increase lipophilicity, improving activity against Mycobacterium tuberculosis (IC₅₀ ≈ 2.4 µM). SAR studies employ Electronic-Topological Method (ETM) to map pharmacophores .

Q. What in vitro models evaluate pharmacological potential, and how are cytotoxicity limits determined?

  • MTT assay : IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) compared to normal fibroblasts (e.g., NIH/3T3) to establish selectivity indices (>10-fold).
  • BACTEC 460 : Radiometric system quantifies mycobacterial growth inhibition. Cytotoxicity thresholds are set at CC₅₀ > 50 µM .

Q. Can this compound form coordination polymers for material science applications?

Yes. The thiadiazole nitrogen and epoxide oxygen atoms act as ligands for transition metals (e.g., Mn²⁺, Zn²⁺). Crystal structures show octahedral coordination geometries, forming 2D networks via π-π stacking (3.6 Å spacing) and hydrogen bonding. These polymers exhibit luminescence and catalytic properties .

Methodological Challenges and Data Analysis

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies arise from assay variability (e.g., broth microdilution vs. disk diffusion). Meta-analysis using standardized protocols (CLSI guidelines) and multivariate regression isolates structure-activity trends. For example, logP values >3.5 correlate with improved CNS penetration but higher hepatotoxicity .

Q. What advanced imaging techniques characterize adsorption on metal surfaces?

  • SEM/EDS : Maps surface morphology and elemental composition (e.g., sulfur adsorption on aluminum).
  • Quantum chemical modeling : Molecular dynamics simulations (e.g., PM6, DFT-D3) quantify binding energies (−150 to −200 kJ/mol) and adsorption orientations .

Q. How do two-photon absorption properties compare to analogous oxadiazole derivatives?

Thiadiazoles exhibit lower two-photon cross-sections (σ₂ ≈ 50 GM) than oxadiazoles (σ₂ ≈ 200 GM) due to reduced conjugation. Push-pull architectures with –OCH₃ donors and –NO₂ acceptors enhance nonlinear optical responses, measured via Z-scan techniques .

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